molecular formula C13H13ClN2O B8444236 6-(3-Chloro-benzyloxymethyl)-pyridin-2-ylamine

6-(3-Chloro-benzyloxymethyl)-pyridin-2-ylamine

Cat. No. B8444236
M. Wt: 248.71 g/mol
InChI Key: PRWQMHRICYRROL-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from N-[6-(3-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide (0.75 g) and 3M aqueous NaOH (4.51 mL) as a brown liquid (0.56 g). MS (ESI): 249.1 (MH+).
Name
N-[6-(3-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
4.51 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[CH2:5][O:6][CH2:7][C:8]1[N:13]=[C:12]([NH:14]C(=O)C(C)(C)C)[CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[CH2:5][O:6][CH2:7][C:8]1[N:13]=[C:12]([NH2:14])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
N-[6-(3-chloro-benzyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C=C(COCC2=CC=CC(=N2)NC(C(C)(C)C)=O)C=CC1
Name
Quantity
4.51 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(COCC2=CC=CC(=N2)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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